molecular formula C10H11NO B1683683 Tryptophol CAS No. 526-55-6

Tryptophol

Cat. No. B1683683
CAS RN: 526-55-6
M. Wt: 161.2 g/mol
InChI Key: MBBOMCVGYCRMEA-UHFFFAOYSA-N
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Patent
US04062869

Procedure details

A stirred suspension of m-cresyl 3-indolylglyoxylate (55.8 g.) and sodium borohydride (22.7 g.) in isopropanol (300 ml.) was slowly heated to reflux and held for 5 hours. The cooled mixture was diluted with water (2 l.), acidified with hydrochloric acid and extracted with dichloromethane. The extract was washed with sodium carbonate solution, dried and evaporated to give a mobile oil smelling strongly of cresol. This was distilled at 0.5 - 1 mm and the fraction collected at 160°-200° vapour temperature was crystallised from toluene (60 ml.), giving tryptophol as white crystals m.p. 57°-59°.
Name
m-cresyl 3-indolylglyoxylate
Quantity
55.8 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10](=O)[C:11](OC2C=CC=C(C)C=2)=[O:12])=[CH:2]1.[BH4-].[Na+].Cl.C1(C)C(O)=CC=CC=1>C(O)(C)C.O>[CH:6]1[CH:7]=[CH:8][C:9]2[NH:1][CH:2]=[C:3]([CH2:10][CH2:11][OH:12])[C:4]=2[CH:5]=1 |f:1.2|

Inputs

Step One
Name
m-cresyl 3-indolylglyoxylate
Quantity
55.8 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(C(=O)OC1=CC(=CC=C1)C)=O
Name
Quantity
22.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The extract was washed with sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a mobile oil
DISTILLATION
Type
DISTILLATION
Details
This was distilled at 0.5 - 1 mm
CUSTOM
Type
CUSTOM
Details
the fraction collected at 160°-200° vapour temperature
CUSTOM
Type
CUSTOM
Details
was crystallised from toluene (60 ml.)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C=1C=CC2=C(C1)C(=CN2)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.